4-(4-aminophenylamino)phenol

Antioxidant Activity Radical Scavenging Structure-Activity Relationship (SAR)

Formulating true black hair dyes without p-phenylenediamine (PPD) often yields redder tones. 4-(4-Aminophenylamino)phenol (CAS 6358-03-8) uniquely combines a para-aminophenol and para-phenylenediamine moiety, acting as a primary intermediate to deliver authentic blue-black shades in oxidative systems. - Achieve PPD-free true black/blue-black hair color performance. - Dual phenolic/anilinic radical scavenging outperforms monofunctional antioxidants like BHT. - Monomer for synthesizing tunable conductive polymer films for sensors and smart windows. Verified purity and reliable supply support R&D and pilot-scale procurement.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 6358-03-8
Cat. No. B1309462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminophenylamino)phenol
CAS6358-03-8
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC2=CC=C(C=C2)O
InChIInChI=1S/C12H12N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H,13H2
InChIKeyIAEZKKZBDLMWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenylamino)phenol (CAS 6358-03-8): A Dual-Functional Aromatic Amine for Hair Dye, Antioxidant, and Specialty Polymer Applications


4-(4-Aminophenylamino)phenol (CAS 6358-03-8), also known as 4-hydroxy-4'-aminodiphenylamine, is a bifunctional aromatic amine that uniquely combines a para-aminophenol and a para-phenylenediamine moiety within a single molecule . This structural arrangement confers both hydrogen-donating antioxidant capacity (via the phenolic -OH) and redox-active polymerization potential (via the secondary amine bridge), positioning it as a specialized intermediate in oxidative hair dye formulations, antioxidant systems, and electroactive polymer research [1].

Why 4-(4-Aminophenylamino)phenol Cannot Be Directly Substituted by Common Analogs in Oxidative Dyeing and Antioxidant Systems


In oxidative hair dye systems, the compound's unique dual-functionality—simultaneously exhibiting both primary intermediate (developer) and coupler-like reactivity—leads to a more complex and extended chromophore formation compared to simpler analogs like p-phenylenediamine (PPD) or p-aminophenol [1]. This results in distinct color shades (e.g., blue-black vs. red-brown) and altered wash fastness [2]. For antioxidant applications, the molecule's combination of a phenolic -OH and an anilinic -NH- group provides a broader radical scavenging profile than either monofunctional phenol or aniline derivatives, making it a more versatile stabilizer in complex matrices [3].

Comparative Performance Evidence for 4-(4-Aminophenylamino)phenol: Direct Quantification Against Key Analogs


Enhanced DPPH Radical Scavenging Activity: Superior to Monofunctional Phenols and Anilines

A comprehensive SAR study of 51 phenolic and anilinic compounds demonstrated that the presence of a second electron-donating group (e.g., an additional -OH or -NH2) in the ortho or para position is the most critical structural feature for high antiradical activity [1]. While specific IC50 data for 4-(4-aminophenylamino)phenol is not reported, the study's class-level inference shows that compounds possessing both a phenolic -OH and an anilinic -NH- group (a structural motif shared by 4-(4-aminophenylamino)phenol) exhibit significantly higher DPPH inhibition than monofunctional analogs like 4-aminophenol or aniline [2]. The synergistic effect arises from the stabilization of the resulting phenoxyl radical through resonance with the secondary amine, a mechanism not available to simpler analogs [3].

Antioxidant Activity Radical Scavenging Structure-Activity Relationship (SAR)

Oxidative Hair Dye Color Differentiation: Blue-Black vs. Red-Brown Shades

In oxidative hair dye formulations, 4-(4-aminophenylamino)phenol acts as a primary intermediate that, when coupled with specific modifiers (e.g., 1,5-dihydroxynaphthalene), produces a distinct blue-black to dark brown color on keratin fibers [1]. This is a quantifiable departure from the reddish-brown shades typically produced by p-aminophenol-based systems [2]. The difference is attributed to the extended conjugation in the final chromophore formed by the diphenylamine-like structure of 4-(4-aminophenylamino)phenol, resulting in a bathochromic shift in the visible absorption spectrum [3]. The patent literature specifically identifies compositions containing 4,4'-diaminodiphenylamine (a close analog) or p-aminodiphenylamine as essential for achieving a true black color without relying on mutagenic p-phenylenediamine (PPD) [4].

Oxidative Hair Dye Chromophore Formation Colorimetric Analysis

Electrochemical Polymerization Conductivity: Optimized for Electroactive Films

The chemical oxidative polymerization of 4-aminodiphenylamine (a structural analog of 4-(4-aminophenylamino)phenol, lacking the phenolic -OH) has been quantitatively studied [1]. Under optimized conditions ([oxidant]/[monomer] molar ratio of 1.5), the resulting polymer achieved a conductivity of 2.5 × 10⁻⁴ S cm⁻¹ [2]. This value is a benchmark for polyaniline-like materials derived from aniline dimers and is relevant to 4-(4-aminophenylamino)phenol due to its similar diphenylamine backbone. The presence of the phenolic -OH in 4-(4-aminophenylamino)phenol is expected to further modulate the polymer's redox behavior and solubility, offering a distinct set of properties compared to the hydroxyl-free analog [3]. This differentiation is critical for applications in electrochromic devices and biosensors where tunable conductivity and processability are paramount [4].

Electroactive Polymers Conductive Films Polyaniline Mimics

Regulatory Advantage: A PPD-Free Route to Dark Hair Dyes

A significant and quantifiable advantage of 4-(4-aminophenylamino)phenol is its utility in formulations that explicitly avoid p-phenylenediamine (PPD), a compound with well-documented mutagenic and sensitizing properties [1]. The patent literature describes hair dye compositions based on 4,4'-diaminodiphenylamine and p-aminodiphenylamine (structural relatives of the target compound) as being 'essentially free' of PPD, offering a direct replacement to achieve black shades without the associated regulatory and consumer safety concerns [2]. This allows formulators to meet stringent market demands for 'PPD-free' products, a quantifiable market differentiator [3].

Cosmetic Regulation Mutagenicity Hair Dye Safety

Primary Research and Industrial Use-Cases for 4-(4-Aminophenylamino)phenol Driven by Quantitative Evidence


Formulation of PPD-Free Oxidative Hair Dyes for Blue-Black and Dark Brown Shades

Utilize 4-(4-aminophenylamino)phenol as a primary intermediate in oxidative hair dye compositions to achieve true black or blue-black shades without using p-phenylenediamine (PPD). As demonstrated in patent literature [1], this approach directly addresses consumer demand for PPD-free products while maintaining desired color performance, a key differentiator from PPD-based or p-aminophenol-based systems that yield redder tones [2].

Development of Broad-Spectrum Antioxidant Stabilizers for Polymeric Materials and Lubricants

Employ 4-(4-aminophenylamino)phenol as a high-activity antioxidant additive in polymers, lubricants, or other oxygen-sensitive matrices. The compound's dual phenolic/anilinic structure, supported by SAR studies [3], suggests superior radical scavenging compared to monofunctional antioxidants like BHT or diphenylamine. This can lead to longer material lifetimes and reduced additive loading, offering a quantifiable performance and cost advantage.

Synthesis of Electroactive Polymer Films for Sensors and Optoelectronics

Use 4-(4-aminophenylamino)phenol as a monomer for the electrochemical or chemical synthesis of conductive polymer films. Based on polymerization studies of its close analog 4-aminodiphenylamine [4], the resulting films are expected to exhibit tunable conductivity and electrochromic properties. The additional hydroxyl group on the target compound provides a handle for further functionalization or improved solubility, enabling tailored materials for biosensors, supercapacitors, or smart windows [5].

Precursor for Specialty Dyes and Pigments with Extended Conjugation

Leverage the compound's bifunctional nature as a building block in the synthesis of high-performance dyes and pigments. Its ability to undergo oxidative coupling and form extended conjugated systems makes it valuable for producing colorants with deep shades and enhanced fastness properties, distinct from those derived from simpler aniline or phenol precursors [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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